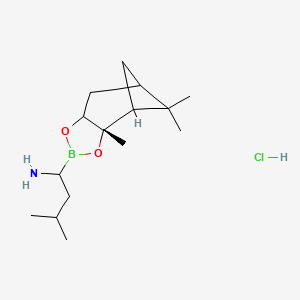

(R)-BoroLeu-(+)-Pinanediol-hydrochloride

Description

BenchChem offers high-quality (R)-BoroLeu-(+)-Pinanediol-hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-BoroLeu-(+)-Pinanediol-hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H29BClNO2 |

|---|---|

Molecular Weight |

301.7 g/mol |

IUPAC Name |

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |

InChI Key |

XIWVZUJBIPFACB-DONSXDIISA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of BoroLeu Pinanediol Ester Derivatives: A Comprehensive Technical Guide

Introduction: The Convergence of Synthetic Stability and Target Specificity

In the landscape of targeted oncology and medicinal chemistry, proteasome inhibitors represent a cornerstone of therapeutic intervention for malignancies such as multiple myeloma. At the heart of the most potent classes of these inhibitors—such as Bortezomib and MG-262—lies the BoroLeu (leucine boronic acid) pharmacophore.

However, the synthesis, formulation, and delivery of free boronic acids present significant biochemical challenges due to their propensity for oxidation and spontaneous dehydration into boroxines. To circumvent this, researchers utilize pinanediol esters as transient protecting groups or prodrug moieties. This whitepaper deconstructs the structural causality, pharmacodynamics, and self-validating experimental workflows associated with BoroLeu pinanediol ester derivatives.

Chemical Architecture: The Causality of the Pinanediol Ester

The design of a BoroLeu pinanediol ester is a masterclass in steric engineering. The molecule consists of two functional domains: the active leucine-mimetic pharmacophore and the bicyclic pinanediol protecting group.

Steric Hindrance and Synthetic Viability

Free boronic acids are highly reactive. During complex asymmetric synthesis—specifically the Matteson homologation required to build the chiral centers of peptidyl boronic acids—the boron atom must be shielded. (+)-Pinanediol, derived from naturally occurring

Causality: The steric bulk of the pinanediol group prevents undesired nucleophilic attacks and premature hydrolysis during multi-step peptide coupling. Unlike simpler pinacol esters, pinanediol esters offer superior hydrolytic stability, allowing the compound to survive aggressive synthetic environments and formulation processes[2].

Prodrug Activation and Hydrolysis

In physiological environments, the pinanediol ester must be cleaved to unleash the active Lewis acid. While highly stable, the ester undergoes controlled hydrolysis in aqueous media, often accelerated by specific intracellular microenvironments or oxidative stress, transitioning from a protected ester to the active free boronic acid[1][3].

Molecular mechanism of 20S proteasome inhibition by BoroLeu derivatives.Pharmacodynamics: Target Engagement at the 20S Proteasome

Once deprotected, the BoroLeu derivative engages the 20S core particle of the 26S proteasome. The proteasome contains three primary proteolytic sites: caspase-like (

Substrate Mimicry (The "Leu" Causality)

The

Transition-State Stabilization (The "Boro" Causality)

Unlike standard peptide inhibitors that rely on weak non-covalent interactions, boronic acids act as transition-state analogs. The boron atom is

-

The hydroxyl group of the N-terminal threonine (Thr1) in the

5 catalytic site acts as a nucleophile. -

It attacks the empty p-orbital of the boron atom.

-

This shifts the boron from a trigonal planar

geometry to a tetrahedral

Because this adduct perfectly mimics the tetrahedral intermediate of natural peptide bond hydrolysis, the enzyme is effectively "tricked" and stalled. The inhibition is highly potent but slowly reversible, which is a critical pharmacokinetic advantage over irreversible inhibitors, allowing healthy cells to eventually recover proteasome function[4].

Downstream Cellular Consequences: The NF- B Axis

The primary therapeutic outcome of BoroLeu-mediated proteasome inhibition is the induction of apoptosis in malignant cells. This is driven by the disruption of protein homeostasis.

Normally, the proteasome degrades I

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of a traditional peptide aldehyde (e.g., MG-132) with a peptidyl boronic acid (e.g., MG-262 or Bortezomib) results in a logarithmic increase in potency. The table below summarizes the comparative inhibition kinetics against the

| Compound | Chemical Class | Target Subunit | IC50 / Ki (nM) | Binding Mechanism |

| MG-132 | Peptide Aldehyde | 100 - 1000 nM | Reversible Hemi-acetal | |

| MG-262 | Peptide Boronate | 0.03 - 15 nM | Slowly Reversible Boronate | |

| Bortezomib | Dipeptide Boronate | 0.6 - 2.4 nM | Slowly Reversible Boronate |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of novel BoroLeu pinanediol esters, researchers must employ self-validating assay systems. Below are the definitive protocols for biochemical and cellular validation.

Protocol 1: In Vitro 20S Proteasome Fluorometric Inhibition Assay

This assay measures the direct inhibition of the

Causality of Design: AMC is highly fluorescent only when cleaved from the peptide. By tracking fluorescence, we directly measure the catalytic velocity of the

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT). Note: DTT is included to maintain the reducing environment required for optimal 20S stability.

-

Enzyme Addition: Add 1 nM of purified human 20S proteasome to a 96-well black opaque microplate.

-

Inhibitor Incubation: Add the BoroLeu derivative at varying concentrations (e.g., 0.1 nM to 1000 nM).

-

Self-Validation Step: Include a vehicle control (DMSO only) to establish maximum enzyme velocity (

), and a positive control (100 nM Bortezomib) to confirm assay sensitivity.

-

-

Equilibration: Incubate for 30 minutes at 37°C. Causality: Because boronic acids are slowly reversible inhibitors, this pre-incubation is mandatory to allow the tetrahedral adduct to reach thermodynamic equilibrium.

-

Substrate Addition: Add 50 µM of Suc-LLVY-AMC substrate to initiate the reaction.

-

Kinetic Read: Measure fluorescence continuously for 60 minutes at Ex/Em = 380/460 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 by plotting the fractional velocity (

) against the log of the inhibitor concentration.

Protocol 2: Cellular Ubiquitin Accumulation Assay (Western Blot)

To prove that the inhibitor penetrates the cell membrane, undergoes necessary deprotection, and engages the target in vivo, we assess the accumulation of polyubiquitinated proteins[8].

Step-by-Step Methodology:

-

Cell Culture: Seed H1299 or RPMI-8226 (multiple myeloma) cells in 6-well plates at

cells/well. -

Treatment: Treat cells with the BoroLeu pinanediol ester at 1x, 5x, and 10x the established in vitro IC50 for 6 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: The inhibitors halt post-lysis degradation, preserving the snapshot of the cellular ubiquitome.

-

Protein Quantification: Perform a BCA assay to ensure equal protein loading.

-

Electrophoresis & Transfer: Run 20 µg of lysate on a 4-12% Bis-Tris polyacrylamide gel, then transfer to a PVDF membrane.

-

Probing (Self-Validation):

-

Probe the upper half of the blot with an anti-Ubiquitin primary antibody to visualize the high-molecular-weight polyubiquitinated protein smear.

-

Probe the lower half with an anti-GAPDH or anti-

-Actin antibody. Self-Validation Step: This confirms equal loading across all lanes, proving that an increase in ubiquitin signal is due to proteasome inhibition, not an artifact of sample preparation.

-

-

Detection: Develop using ECL substrate and quantify the densitometry of the ubiquitin smear relative to the loading control.

References

-

Kisselev, A. F., & Goldberg, A. L. "A Practical Review of Proteasome Pharmacology". PMC, National Institutes of Health. [Link]

-

MDPI. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery". MDPI. [Link]

-

ResearchGate. "Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells". ResearchGate. [Link]

-

PMC. "Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma". PMC, National Institutes of Health. [Link]

- Google Patents. "Boronic ester and acid compounds, synthesis and uses".

-

PLOS One. "Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System". PMC, National Institutes of Health. [Link]

Sources

- 1. (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester | 90084-37-0 | Benchchem [benchchem.com]

- 2. (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester | 90084-37-0 | Benchchem [benchchem.com]

- 3. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CA2203936C - Boronic ester and acid compounds, synthesis and uses - Google Patents [patents.google.com]

- 8. Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System - PMC [pmc.ncbi.nlm.nih.gov]

Stability Dynamics of (R)-BoroLeu-(+)-Pinanediol-Hydrochloride at Physiological pH: A Technical Whitepaper

Introduction: The Chemical Context of Bortezomib Intermediates

(R)-BoroLeu-(+)-Pinanediol-hydrochloride is a critical chiral building block and intermediate in the synthesis of boronic acid-based proteasome inhibitors, most notably Bortezomib. In its hydrochloride salt form, the compound exhibits excellent shelf stability, allowing for reliable storage and handling during synthetic campaigns. However, when transitioned from organic synthesis into physiological environments—such as during in vitro biological assays, formulation studies, or blood-plasma stability testing—the compound is exposed to an aqueous medium at pH 7.4.

At this physiological pH, the molecule undergoes a fundamental state change that drastically alters its reactivity profile. Understanding the exact causality behind its degradation is essential for researchers developing novel boronic acid pharmacophores or optimizing drug delivery systems.

Mechanistic Causality of Instability at pH 7.4

The stability of alpha-amino boronic esters in aqueous media is governed by a delicate balance between the steric shielding of the esterifying diol and the nucleophilicity of the adjacent amine.

The Protective Role of the Pinanediol Moiety

Boronic esters are generally susceptible to aqueous hydrolysis, which generates the free boronic acid and the corresponding diol. However, the (+)-pinanediol ester is significantly more resistant to hydrolysis than simpler aliphatic esters or pinacol esters[1]. This resistance is primarily driven by the rigid, bulky bicyclic stereochemistry of the pinanediol group. The steric bulk physically occludes the empty p-orbital of the boron atom, raising the activation energy required for the nucleophilic attack of water molecules. Consequently, at pH 7.4, the hydrolytic cleavage of the pinanediol ester is a remarkably slow background process rather than the primary driver of degradation.

The Free Amine Vulnerability

The true Achilles heel of (R)-BoroLeu-(+)-Pinanediol at pH 7.4 is the alpha-amino group. In the hydrochloride salt, the amine is protonated (

Once the amine is deprotonated, its reactive lone pair becomes available. This leads to two dominant degradation pathways:

-

Intermolecular Condensation (Dimerization): The nucleophilic nitrogen of one molecule can coordinate with the electrophilic boron atom of an adjacent molecule, leading to self-condensation and the formation of inactive dimers or pyrazine-like derivatives[2].

-

Oxidative Deboronation: The free amine alters the electron density around the C-B bond, making it highly susceptible to oxidative cleavage by reactive oxygen species (ROS) naturally present in physiological buffers. This irreversible oxidative deboronation yields the corresponding amine and boric acid[3], a pathway that heavily limits the biological half-life of many boronic acid drugs[4].

Caption: Degradation pathways of (R)-BoroLeu-(+)-Pinanediol at pH 7.4.

Comparative Kinetic Data

To contextualize the stability of (R)-BoroLeu-(+)-Pinanediol, it is critical to compare it against other boronic acid derivatives. The table below summarizes the quantitative stability metrics typically observed in 50 mM Phosphate Buffered Saline (PBS) at 37 °C.

Table 1: Stability Comparison of Boronic Acid Derivatives at pH 7.4 (37 °C)

| Compound Class | Ester Type | Est. Half-Life ( | Primary Degradation Pathway |

| (R)-BoroLeu-HCl | Free Boronic Acid | < 2 hours | Rapid Oxidation / Deboronation |

| (R)-BoroLeu-Pinacol | Pinacol Ester | ~ 4-6 hours | Hydrolysis followed by Deboronation |

| (R)-BoroLeu-(+)-Pinanediol | Pinanediol Ester | > 24 hours | Amine-driven self-condensation |

Note: While the pinanediol ester significantly extends the half-life compared to the free acid, the compound is not indefinitely stable at physiological pH and requires careful assay design[5].

Self-Validating Protocol for Stability Profiling

To accurately measure the degradation kinetics of (R)-BoroLeu-(+)-Pinanediol without introducing analytical artifacts, a self-validating RP-HPLC/LC-MS workflow must be employed. The critical feature of this protocol is the acid quenching step , which re-protonates the amine and instantly freezes the degradation equilibrium, proving that the measured degradation occurred during the biological incubation, not inside the autosampler.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mM Tris-HCl or PBS buffer (pH 7.4). Pre-incubate the buffer at 37 °C. Causality: Tris or PBS mimics physiological ionic strength, but care must be taken to ensure no vicinal diols are present in the buffer, as they will compete for boron binding.

-

Sample Initiation: Dissolve (R)-BoroLeu-(+)-Pinanediol-HCl in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffer to a final concentration of 100 µM (1% DMSO final). Add 50 µM of Indoprofen as an internal standard[5].

-

Incubation & Sampling: Maintain the solution at 37 °C. Extract 100 µL aliquots at precise time points: 0, 1, 2, 4, 8, and 24 hours.

-

Acid Quenching (Critical Step): Immediately transfer each 100 µL aliquot into a vial containing 10 µL of 1% Trifluoroacetic Acid (TFA) in acetonitrile. Causality: Dropping the pH below 4.0 instantly protonates the free alpha-amine (

), neutralizing its nucleophilicity and completely halting intermolecular condensation and oxidative deboronation. -

LC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Track the mass balance by quantifying the disappearance of the parent mass and the appearance of deboronated/dimerized byproducts. The internal standard ensures that any injection volume variances are normalized.

Caption: Self-validating RP-HPLC/LC-MS workflow for stability profiling.

Strategic Mitigation in Drug Development

When handling (R)-BoroLeu-(+)-Pinanediol-HCl for biological evaluation, scientists must account for its pH-dependent reactivity.

-

Formulation: Avoid prolonged exposure to basic or neutral aqueous environments during formulation. Lyophilization should be performed from slightly acidic media.

-

Assay Design: For enzymatic assays (e.g., proteasome inhibition), stock solutions should be kept in anhydrous DMSO and diluted into the pH 7.4 assay buffer immediately prior to the addition of the enzyme to prevent premature amine-driven degradation.

References

1.[1] Achilli, C., Ciana, A., Fagnoni, M., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry. URL:[Link] 2.[4] Stolz, R. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 3.[5] Petri, B., et al. (2022). Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. International Journal of Molecular Sciences (PMC). URL:[Link] 4.[3] Larkin, J. D., et al. (2009). Computational Investigation of the Oxidative Deboronation of Boroglycine, H2N-CH2-B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. URL:[Link] 5.[2] Kelly, T. A., et al. (2006). Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. Journal of Medicinal Chemistry. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Dichotomy of BoroLeu Pinanediol Esters in Proteasome Inhibition

Abstract

In the landscape of chemical biology and drug discovery, peptide boronic acids have emerged as a pivotal class of reversible covalent inhibitors, most notably targeting the proteasome for therapeutic intervention in oncology and inflammatory diseases.[1] Within this class, the leucine-derived boronic acid, BoroLeu, serves as a fundamental research tool. This technical guide provides an in-depth exploration of the profound functional differences between the two enantiomers, (R)-BoroLeu and (S)-BoroLeu, when protected as pinanediol esters. We will dissect the structural basis for their differential activity, establish the role of the (R)-enantiomer as a potent proteasome inhibitor and the (S)-enantiomer as an essential negative control, and provide field-proven experimental protocols to empower researchers to leverage these tools with scientific rigor.

Introduction: The Significance of Boronic Acids and Stereoisomerism

Boronic acids represent a unique class of serine and threonine protease inhibitors.[2] Their mechanism relies on the electrophilic nature of the boron atom, which readily forms a stable, yet reversible, covalent bond with the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site.[2] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent and specific inhibition.

The 26S proteasome, the primary non-lysosomal protease in eukaryotic cells, relies on an N-terminal threonine residue in its β-subunits for catalytic activity.[3] Its chymotrypsin-like (CT-L) activity is a major target for therapeutic agents like the FDA-approved drug Bortezomib, which is itself a peptide boronic acid.[4] (R)-BoroLeu is a key intermediate in the synthesis of Bortezomib.[4]

Crucially, the three-dimensional arrangement of atoms—the stereochemistry—at a chiral center dictates how a molecule fits into the highly specific active site of an enzyme. For BoroLeu, which has one chiral center, this results in two non-superimposable mirror-image forms: (R)-BoroLeu and (S)-BoroLeu. As we will demonstrate, this subtle difference in spatial arrangement translates into a vast difference in biological function.

The Core Directive: (R) vs. (S) - A Tale of Two Enantiomers

The functional disparity between (R)- and (S)-BoroLeu is not a minor quantitative difference; it is a qualitative chasm that defines their respective applications in research.

Molecular Structure and Stereochemistry

The core difference lies in the spatial orientation of the isobutyl side chain, the amine group, and the boronic acid moiety around the chiral α-carbon. The pinanediol group serves a dual purpose: it protects the reactive boronic acid and, as a chiral auxiliary derived from naturally abundant α-pinene, it is instrumental in the stereoselective synthesis of the desired enantiomer.[5][6]

Caption: Stereochemical structures of (R)- and (S)-BoroLeu pinanediol esters.

Mechanism of Action and Differential Potency

The chymotrypsin-like active site of the proteasome's β5 subunit is a hydrophobic pocket that preferentially binds large hydrophobic residues like leucine. The inhibitory activity of BoroLeu is critically dependent on the precise positioning of the boronic acid group to interact with the catalytic Thr1 residue and the correct orientation of the isobutyl side chain within the S1 specificity pocket.

Experimental evidence overwhelmingly shows that the (R)-enantiomer possesses the correct stereochemistry for optimal binding. Its isobutyl group fits snugly into the hydrophobic pocket, positioning the boronic acid for nucleophilic attack by the Thr1 hydroxyl group. This results in potent, low-nanomolar inhibition of the proteasome's chymotrypsin-like activity.[7]

Conversely, the (S)-enantiomer presents a mirror-image configuration. When it attempts to bind, the isobutyl group is oriented in a way that creates steric hindrance, preventing the molecule from seating deeply and correctly within the active site. This misalignment dramatically weakens the interaction with the catalytic threonine. Consequently, the (S)-enantiomer is a significantly weaker inhibitor, often by several orders of magnitude.

| Enantiomer | Common Designation | Primary Role | Typical Potency (Ki vs CT-L) |

| (R)-BoroLeu | Active Inhibitor | Potent inhibition of proteasome activity | Low nM range[7] |

| (S)-BoroLeu | Negative Control | Validate on-target effects of (R)-BoroLeu | High µM to inactive |

The Scientific Imperative of the Negative Control

In any experiment using a chemical probe, it is paramount to demonstrate that the observed biological effect is a direct result of inhibiting the intended target, not due to off-target interactions or non-specific effects of the chemical scaffold.[8] This is the critical role of (S)-BoroLeu.

As a close chemical analog that is inactive against the intended target (the proteasome), (S)-BoroLeu is the ideal negative control.[8] If a cellular phenotype is observed with (R)-BoroLeu but not with an equivalent concentration of (S)-BoroLeu, it provides strong evidence that the effect is specifically due to proteasome inhibition. This self-validating system is a cornerstone of rigorous chemical biology research.

Experimental Protocols and Applications

The most common application for these compounds is in determining the role of proteasome activity in a biological process. This is typically achieved through an in vitro proteasome activity assay.

Workflow for In Vitro Proteasome Inhibition Assay

This protocol describes a standard method for measuring the chymotrypsin-like activity of purified 20S proteasome or proteasome in cell lysates using a fluorogenic substrate.[9][10]

Caption: Experimental workflow for an in vitro proteasome inhibition assay.

Step-by-Step Methodology

Materials:

-

Purified 20S Proteasome

-

(R)-BoroLeu-pinanediol and (S)-BoroLeu-pinanediol

-

Fluorogenic Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like activity)[7][10]

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

DMSO for inhibitor stocks

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of both (R)- and (S)-BoroLeu in DMSO. Perform serial dilutions in assay buffer to achieve final desired concentrations.

-

Dilute the 20S proteasome to the working concentration (e.g., 0.5-1 nM) in ice-cold assay buffer.

-

Prepare the substrate working solution (e.g., 100 µM Suc-LLVY-AMC) in assay buffer. Protect from light.[9]

-

-

Assay Setup (per well):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of inhibitor dilution ((R)-BoroLeu, (S)-BoroLeu) or vehicle (DMSO control).

-

Add 20 µL of diluted 20S proteasome solution.

-

Include a "no enzyme" control well with 70 µL of buffer and 10 µL of vehicle.

-

-

Inhibitor Incubation:

-

Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the substrate working solution to all wells.[9]

-

-

Data Acquisition:

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

-

Expected Outcome: You should observe a potent, dose-dependent inhibition of proteasome activity with (R)-BoroLeu, yielding a low IC50 value. In contrast, (S)-BoroLeu should show little to no inhibition at the same concentrations, confirming the stereospecificity of the interaction.

Conclusion and Outlook

The case of (R)- and (S)-BoroLeu pinanediol esters provides a definitive illustration of the principle of stereospecificity in enzyme inhibition. The (R)-enantiomer is a potent and valuable tool for probing the function of the proteasome, while the (S)-enantiomer is an indispensable negative control for ensuring the scientific validity of the resulting data. For researchers in drug development and cell biology, understanding and correctly applying both enantiomers is not merely good practice—it is essential for generating trustworthy, high-impact results. As the complexity of targeted therapies grows, the rigorous use of such chemical probe pairs will remain a foundational element of robust pharmacological investigation.

References

- ProQuest. (n.d.). SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Proteasome Activity Assay with Purified 20S Proteasome.

- BenchChem. (n.d.). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.

- UbiQ. (n.d.). Fluorescence-based proteasome activity profiling.

- Lee, H. M., et al. (2025). Insertion of chiral carbenoids into pinanediol boronic esters. Arkat USA.

- Hirschhäuser, C., et al. (2026, January 20). Insertion of Chiral Carbenoids in Pinanediol Boronic Esters. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Scalable In Vitro Proteasome Activity Assay. PubMed.

- Gardner, R. C., et al. (2000, March 1). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PubMed.

- UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110).

- R&D Systems. (n.d.). 20S Proteasome Assay Kit - (SDS Activation Format).

- National Center for Biotechnology Information. (n.d.). Dipeptide boronic acid, a novel proteasome inhibitor, prevents islet-allograft rejection. PubMed.

- Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (n.d.). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed.

- APExBIO. (n.d.). MG-262 – Proteasome Inhibitor.

- MedChemExpress. (n.d.). MG-262 (Z-Leu-Leu-LeuB(OH)2) | Proteasome Inhibitor.

- Gardner, R. C., et al. (2000, February 1). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PMC.

- ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Pharmaceutical Intermediate.

- Gardner, R. C., et al. (2025, December 23). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. ResearchGate.

- National Center for Biotechnology Information. (n.d.). (S)-BoroLeu-(-)-Pinanediol-CF3COOH. PubChem.

- National Center for Biotechnology Information. (2021, April 16). The Promise and Peril of Chemical Probe Negative Controls. PubMed.

- Rodrigues, C., et al. (2023, August 2). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Approaches. Unife.

Sources

- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unife.it [iris.unife.it]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. ubpbio.com [ubpbio.com]

Navigating the Terrain of Boronic Acid Chemistry: A Technical Safety and Handling Guide for (R)-BoroLeu-(+)-Pinanediol-hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-BoroLeu-(+)-Pinanediol-hydrochloride stands as a critical chiral building block in contemporary drug discovery and development, particularly in the synthesis of novel therapeutic agents. Its utility, however, is matched by a need for a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the causality behind recommended safety protocols, tailored for the professionals who will unlock its potential.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

The primary hazards associated with this class of compounds are categorized as follows:

-

Serious Eye Irritation (Causes serious eye irritation): H319[4][6][7]

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): H335[4][8]

These classifications are represented by the GHS07 pictogram, indicating that the substance can be a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[4][6]

Expert Insight: The pinanediol group serves as a protecting group for the boronic acid.[9] This esterification enhances stability and modulates reactivity.[10][11] However, under certain conditions (e.g., exposure to moisture or in biological systems), hydrolysis can occur, liberating the free boronic acid. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, which can interact with biological nucleophiles, contributing to their irritant properties.[11][12] The pinanediol moiety itself is a terpene derivative and can also contribute to skin sensitization in susceptible individuals.

Quantitative Hazard Summary

| Hazard Classification | GHS Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][6][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][8] |

Experimental Protocols for Safe Handling and Use

Adherence to rigorous handling protocols is paramount to mitigate the risks associated with (R)-BoroLeu-(+)-Pinanediol-hydrochloride. The following step-by-step methodologies are designed to provide a self-validating system of safety.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the first line of defense. The "why" behind each choice is as critical as the equipment itself.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[13][14] Causality: The H319 classification indicates a risk of serious eye irritation.[4][6][7] The pinanediol ester, if it comes into contact with the moisture of the eye, can cause significant damage.

-

Hand Protection: Wear impervious gloves (e.g., nitrile).[7][13] Causality: The H315 classification points to skin irritation.[4][6][7] Boronic acid derivatives can be absorbed through the skin, and prolonged contact should be avoided.

-

Protective Clothing: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant aprons and sleeves should be used. Causality: Minimizes skin contact and contamination of personal clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][13][14] Causality: The H335 warning for respiratory irritation necessitates avoiding inhalation of the powder.[4][8]

Laboratory Handling and Storage Workflow

The physical state of (R)-BoroLeu-(+)-Pinanediol-hydrochloride is typically a white to off-white crystalline powder or solid.[15]

-

Pre-Handling:

-

Handling:

-

Storage:

Emergency Procedures and First Aid

A rapid and informed response is crucial in the event of an exposure.

Exposure Response Protocol

-

If Swallowed:

-

If on Skin:

-

If in Eyes:

-

If Inhaled:

Fire and Spill Response

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][16]

-

Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13] For larger spills, prevent entry into waterways and ventilate the area.[4][7]

Toxicological and Reactivity Insights for the Drug Developer

For professionals in drug development, understanding the broader context of boron-containing compounds is essential. While historically viewed with suspicion regarding toxicity, modern medicinal chemistry has shown that many organoboron compounds are well-tolerated and can be designed for high target specificity.[12][17][18][19][20]

-

Stability and Reactivity: The pinanediol ester serves as a protecting group, rendering the boronic acid less prone to the trimerization that can occur with free boronic acids. However, it is crucial to consider the stability of the ester under various pH and enzymatic conditions that may be encountered in experimental assays or in vivo. The hydrolysis of the pinanediol ester can be a key step in the mechanism of action for some boronic acid-based drugs.[10]

-

Potential for Genotoxicity: It is noteworthy that some boronic acids and their derivatives have been identified as a potential class of bacterial mutagens in the Ames assay.[21] This is an important consideration in the early stages of drug development, and appropriate genotoxicity screening should be part of the safety assessment pipeline. The proposed mechanism for this mutagenicity involves oxygen-mediated oxidation of the boron compounds to generate organic radicals.[21]

Visualizing the Safety Workflow

Caption: A flowchart illustrating the key stages of safe handling.

References

- ChemicalBook. (n.d.). 179324-87-9((aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate).

- LookChem. (n.d.). CAS No.779357-85-6,(R)-BoroLeu-(+)-Pinanediol-HCl Suppliers.

- CymitQuimica. (n.d.). CAS 179324-87-9: 4,6-Methano-1,3,2-benzodioxaborole-2-meth….

- S.L. Guzman-Gutierrez, et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters.

- ChemScene. (n.d.). 179324-87-9 | (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.

- Alchem Pharmtech. (n.d.). CAS 779357-85-6 | (R)-BoroLeu-(+)-Pinanediol hydrochloride.

- CymitQuimica. (2025). Safety Data Sheet - (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, Bortezomib Impurity.

- M. Iqbal, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- ResearchGate. (n.d.). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.

- JCAD. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology.

- Pro-Bor. (n.d.). SAFETY DATA SHEET SDS No. 030/GHS/16.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Trifluoroacetic anhydride.

- MilliporeSigma. (n.d.). (S)-Boroleucine-(-)-pinanediol hydrochloride 945606-99-5.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6- dihydro-2H-pyran.

- MilliporeSigma. (n.d.). (R)-BOROLEU-(+)-PINANEDIOL | 2304632-71-9.

- Cayman Chemical. (2025). Safety Data Sheet - AN2728.

- Sigma-Aldrich. (n.d.). CAS 179324-87-9.

- Semantic Scholar. (n.d.). Turning fear of boron toxicity into boron-containing drug design.

- ChemBK. (2024). (R)-BoroLeu-(+)-Pinanediol-CF3CO2H.

- A.P. Pelerito, et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

- D.G. Hall (Ed.). (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Boron and Compounds (CAS No. 7440-42-8).

- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.

- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester.

- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.

- D.P. Elder, et al. (2015). Boronic Acids and Derivatives: Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.

Sources

- 1. 179324-87-9 CAS Manufactory [m.chemicalbook.com]

- 2. CAS 179324-87-9: 4,6-Methano-1,3,2-benzodioxaborole-2-meth… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. seatern.uk [seatern.uk]

- 8. (R)-BOROLEU-(+)-PINANEDIOL | 2304632-71-9 [sigmaaldrich.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. CAS No.779357-85-6,(R)-BoroLeu-(+)-Pinanediol-HCl Suppliers [lookchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Current data regarding the structure-toxicity relationship of boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 19. jcadonline.com [jcadonline.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. acs.figshare.com [acs.figshare.com]

Bioavailability Prediction Framework for BoroLeu Pinanediol Prodrugs

Executive Summary

The Stability Paradox: BoroLeu (Leucine boronic acid) is a potent transition-state inhibitor of aminopeptidases (e.g., PfM1AAP, APN). However, the free boronic acid moiety is polar, zwitterionic, and prone to rapid renal clearance or oxidative deboronation. Esterification with pinanediol creates a highly lipophilic "prodrug" capable of crossing biological membranes (Blood-Brain Barrier, Gut-Blood Barrier).

The Challenge: Unlike standard ester prodrugs (e.g., carboxylate esters cleaved by ubiquitous esterases), pinanediol boronate esters are thermodynamically stabilized by the bulky, bicyclic pinane framework. They do not undergo simple enzymatic hydrolysis. Consequently, bioavailability predictions for these compounds cannot rely on standard liver S9 fraction assays. Instead, they require a specialized framework assessing competitive transesterification dynamics with endogenous diols (glucose, ribonucleosides) and oxidative metabolic clearance .

This guide details the physicochemical and experimental protocols required to predict the fraction of pharmacologically active BoroLeu released from its pinanediol cage in vivo.

Part 1: Mechanistic Basis of Bioavailability

To predict bioavailability, one must model the equilibrium between the "caged" species (inactive) and the "free" species (active).

The Thermodynamic Trap

Boron acts as a Lewis acid. In the pinanediol ester, the empty p-orbital of boron is stabilized by oxygen donation from the diol, forming a rigid 5-membered ring. The pinane backbone adds significant steric bulk and hydrophobicity.

-

Mechanism of Release: Release does not occur via hydrolase enzymes. It occurs via associative ligand exchange (transesterification). The pinanediol ester is attacked by a competing nucleophile (water, glucose, serine proteases) to form a tetrahedral intermediate.

-

The Barrier: Pinanediol is one of the most stable boronic esters (

). For release to occur, the concentration of competing diols (e.g., plasma glucose ~5 mM) must drive the equilibrium, or the affinity of the target enzyme (e.g., Aminopeptidase) must be sufficient to "pull" the boron from the pinanediol cage.

Clearance vs. Activation Pathways

Bioavailability (

-

Absorption (Positive): Pinanediol increases LogP (typically > 2.0), enhancing passive diffusion.

-

Activation (Neutral/Slow): Exchange with plasma glucose/cis-diols.

-

Clearance (Negative):

-

Oxidative Deboronation:[1] CYP450 enzymes can insert oxygen into the C-B bond, cleaving it permanently. This destroys the pharmacophore, yielding Leucinol (inactive).

-

Renal Excretion: Intact pinanediol ester may be excreted before release.

-

Figure 1: The kinetic fate of BoroLeu pinanediol esters. Note that oxidative metabolism destroys the drug, while transesterification is the requisite activation step.

Part 2: In Vitro Predictive Protocols

Standard ADME panels will yield false positives for stability. You must implement Competitive Diol Exchange Assays .

Protocol A: Competitive Transesterification Assay (The "Sugar Challenge")

This assay predicts the release rate of BoroLeu in the presence of physiological concentrations of carbohydrates.

Rationale: Plasma glucose (5 mM) and intracellular fructose/ribose possess cis-diol moieties that compete with pinanediol. This assay determines if the prodrug is too stable to be therapeutically useful.

Methodology:

-

Preparation: Prepare a 10 mM stock of BoroLeu-Pinanediol in DMSO.

-

Reaction Matrix: Phosphate Buffered Saline (PBS), pH 7.4, supplemented with:

-

Group A: Control (PBS only).

-

Group B: 5 mM Glucose (Physiological).

-

Group C: 100 mM Sorbitol (High-affinity surrogate to force exchange).

-

-

Incubation: Spike compound to 10 µM. Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min.

-

Quenching: Acidify immediately with 0.1% Formic Acid (Acid stabilizes the boronic species and stops exchange).

-

Analysis (LC-MS/MS):

-

Monitor transition for Intact Ester (Parent).

-

Monitor transition for Free Boronic Acid (BoroLeu - often requires derivatization with catechol or direct detection of the [M-H]- ion).

-

Data Interpretation:

-

Ideal Profile: < 10% release in PBS (chemical stability), > 50% conversion in Sorbitol/Glucose over 4 hours.

-

Dead-End Profile: < 5% conversion in Sorbitol after 4 hours. (Indicates the pinanediol cage is too tight; bioavailability of active species will be near zero).

Protocol B: Oxidative Metabolic Stability (Microsomal)

This assay determines if the prodrug survives first-pass metabolism intact or if the boron warhead is cleaved.

Rationale: Boronic acids and esters are susceptible to P450-mediated oxidative deboronation (C-B bond cleavage).

Methodology:

-

System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Incubation: 1 µM BoroLeu-Pinanediol at 37°C.

-

Analysis:

-

Track disappearance of Parent.

-

CRITICAL: Monitor for formation of Leucinol (the de-boronated alcohol).

-

-

Calculation:

Decision Logic:

-

If Parent disappears but Leucinol appears: The drug is being destroyed (Clearance).

-

If Parent disappears and Free Boronic Acid appears: The microsomes are facilitating release (Activation - rare but possible via hydroxylation of the pinane ring).

Part 3: Data Presentation & Analysis

Summarize predictive data using the following structure to make Go/No-Go decisions.

Table 1: Bioavailability Prediction Matrix

| Parameter | Assay Method | Target Value | Implication |

| Solubility | Kinetic Turbidimetry | > 50 µM | Pinanediol is hydrophobic; formulation may require cosolvents. |

| Permeability ( | Caco-2 (A-to-B) | > | High permeability confirms prodrug function. |

| Activation Rate ( | Glucose Exchange | Must release active drug within dosing interval. | |

| Metabolic Stability | HLM + NADPH | Rapid oxidative deboronation renders the drug ineffective. | |

| Efflux Ratio | Caco-2 (B-to-A / A-to-B) | < 2.0 | Pinanediol esters are generally P-gp substrates; check efflux. |

Visualizing the Decision Workflow

Figure 2: Sequential screening logic for boronic ester prodrugs. Note that "Stability" in Step 2 is a failure mode if it prevents drug release.

Part 4: In Silico & Mathematical Modeling

Before synthesis, use QSPR (Quantitative Structure-Property Relationships) to estimate the binding constant of the ester.

The Equilibrium Equation:

The concentration of free active drug (

-

Actionable Insight: If the pinanediol ester has a binding affinity to boron (

) that is orders of magnitude higher than glucose ( -

Modeling Tool: Use DFT (Density Functional Theory) to calculate the Gibbs Free Energy of Hydrolysis (

) .-

Target

: The pinanediol ester should be stable enough to isolate (

-

References

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antifungal applications. MedChemComm. Link

-

Pekol, T., et al. (2005). Human metabolism of the proteasome inhibitor bortezomib: identification of metabolites. Drug Metabolism and Disposition. Link

-

Gillis, E. P., et al. (2015). Applications of Boron in Drug Discovery and Development.[2] Journal of Medicinal Chemistry. Link

-

Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry. Link

-

Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[1] Future Medicinal Chemistry. Link

Sources

- 1. WO2016004166A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group - Google Patents [patents.google.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Conditions for Deprotection of Pinanediol Esters in BoroLeu Derivatives

Abstract

This technical guide provides a comprehensive overview of the strategic considerations and practical methodologies for the deprotection of pinanediol esters in BoroLeu (boron-containing leucine analog) derivatives. Pinanediol esters serve as crucial protecting groups and chiral auxiliaries in the synthesis of complex boronic acids, including peptide boronic acids like the proteasome inhibitor Bortezomib.[1][2] However, their removal can be challenging and requires carefully optimized conditions to ensure high yield and purity of the final boronic acid without compromising stereochemical integrity or other functional groups. This document outlines various deprotection strategies, including transesterification, oxidative cleavage, and fluorinated intermediate-based methods, supported by detailed protocols and mechanistic insights to guide researchers in drug development and organic synthesis.

Introduction: The Role of Pinanediol Esters in BoroLeu Synthesis

Boronic acids are a class of compounds with a growing presence in medicinal chemistry, lauded for their ability to act as inhibitors of serine proteases and the proteasome.[1][3] The synthesis of enantiomerically pure α-amino boronic acids, such as BoroLeu, heavily relies on the use of chiral diols as protecting groups. Pinanediol, derived from (+)- or (-)-α-pinene, is a widely used chiral auxiliary that not only protects the boronic acid moiety but also directs stereoselective transformations.[2]

The stability of pinanediol boronate esters makes them amenable to a variety of reaction conditions, allowing for the construction of complex molecular architectures.[1][3] However, the final and often critical step in the synthesis is the efficient and clean removal of this protecting group to unmask the free boronic acid. The choice of deprotection method is paramount, as harsh conditions can lead to decomposition, racemization, or undesired side reactions. This guide explores the nuances of this crucial transformation.

Mechanistic Principles of Deprotection

The deprotection of pinanediol boronate esters can be broadly categorized into several mechanistic pathways. Understanding these mechanisms allows for the rational selection of reagents and conditions tailored to the specific BoroLeu derivative.

Transesterification

Transesterification is a widely employed method that involves the exchange of the pinanediol group with another diol or a boronic acid under equilibrium conditions.[3] The reaction is typically driven to completion by using a large excess of the exchanging agent or by removing the byproducts.

-

Biphasic Transesterification: This classic approach often utilizes an aqueous phase containing a boronic acid like phenylboronic acid or isobutylboronic acid and an organic phase (e.g., ether or hexane) containing the pinanediol ester.[4][5] The equilibrium is shifted towards the formation of the more water-soluble boronic acid product, which partitions into the aqueous phase, while the newly formed pinanediol ester of the exchanging agent remains in the organic phase.

-

Volatile Reagent Transesterification: A more recent innovation involves the use of a volatile reagent like methylboronic acid.[6] This method offers the significant advantage of simplified purification, as the volatile methylboronic acid and its pinanediol ester can be removed by evaporation, often yielding the pure boronic acid without the need for chromatography.[6]

-

Diethanolamine (DEA) Adduct Formation: Transesterification with diethanolamine forms a stable, sp3-hybridized boron-DEA adduct.[1][3] This intermediate can be easily isolated and subsequently hydrolyzed under mild acidic conditions to afford the free boronic acid.[1][3] This two-step process is known for its tolerance of various functional groups and often provides high yields.[1][3]

Oxidative Cleavage

Oxidative cleavage offers a more aggressive but often effective method for deprotection. Reagents like sodium periodate (NaIO₄) can be used to cleave the 1,2-diol (pinanediol) moiety, leaving the free boronic acid.[3][7] This method is particularly useful when other deprotection strategies fail, but care must be taken to ensure that other functional groups within the BoroLeu derivative are not susceptible to oxidation.

Deprotection via Fluorinated Intermediates

This two-step method involves the initial conversion of the boronate ester to a potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[8][9][10] These trifluoroborate salts are often more stable and can be purified before hydrolysis to the free boronic acid.[8][9][10] The final hydrolysis step can be achieved using reagents like trimethylsilyl chloride (TMSCl) or under aqueous ammonia conditions.[8][11] In some cases, particularly with α-amido boronate esters, difluoroborane intermediates may be formed.[8][9][10]

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of pinanediol esters in BoroLeu derivatives. Researchers should optimize these conditions based on the specific substrate and scale of the reaction.

Protocol 1: Biphasic Transesterification with Isobutylboronic Acid

This protocol is particularly relevant for the deprotection of the pinanediol ester of Bortezomib.[4]

Materials:

-

BoroLeu-pinanediol ester derivative

-

Isobutylboronic acid

-

Heptane or Hexane

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Water (deionized)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend the BoroLeu-pinanediol ester (1.0 equiv.) and isobutylboronic acid (1.05-1.5 equiv.) in a biphasic mixture of heptane (or hexane) and aqueous HCl.[4][12]

-

Stir the mixture vigorously at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with water and an organic solvent (e.g., diethyl ether).

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the pinanediol-isobutylboronate.

-

The aqueous layer, containing the deprotected BoroLeu derivative as its hydrochloride salt, can be concentrated under reduced pressure to yield the product.[12]

Protocol 2: Two-Step Deprotection via Diethanolamine (DEA) Adduct

This mild protocol is suitable for substrates with sensitive functional groups.[1][3]

Step A: Formation of the DEA Adduct

-

Dissolve the BoroLeu-pinanediol ester (1.0 equiv.) in a suitable organic solvent like diethyl ether.

-

Add diethanolamine (1.1 equiv.) to the solution. A white precipitate should form within minutes.[3]

-

Stir the reaction at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[3]

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the DEA-boronate adduct.

Step B: Hydrolysis of the DEA Adduct

-

Suspend the DEA-boronate adduct in diethyl ether.

-

Add a mild aqueous acid, such as 0.1 M HCl, and stir for about 20 minutes.[1]

-

Extract the mixture with diethyl ether (3 times).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the free BoroLeu derivative.[1]

Protocol 3: Deprotection via Trifluoroborate Intermediate

This method provides an alternative route, particularly when other methods are not effective.[8][9]

Step A: Formation of the Potassium Trifluoroborate Salt

-

Dissolve the BoroLeu-pinanediol ester in a mixture of methanol and water.

-

Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane) to remove the pinanediol.

-

The aqueous layer containing the potassium trifluoroborate salt can be concentrated or used directly in the next step.

Step B: Hydrolysis of the Trifluoroborate Salt

-

To the aqueous solution of the trifluoroborate salt, add a suitable organic solvent (e.g., acetonitrile) and trimethylsilyl chloride (TMSCl).[8]

-

Stir at room temperature until hydrolysis is complete.

-

Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the deprotected BoroLeu derivative.

Summary of Deprotection Conditions

| Method | Reagents | Solvent System | Temperature | Key Advantages | Potential Drawbacks |

| Biphasic Transesterification | Phenylboronic acid or Isobutylboronic acid, aq. acid | Biphasic (e.g., Ether/Water, Hexane/Water) | Room Temperature | Good for acid-stable compounds; efficient separation. | Requires aqueous workup; may not be suitable for water-sensitive substrates. |

| Volatile Reagent Transesterification | Methylboronic acid, Trifluoroacetic acid (cat.) | Dichloromethane | Room Temperature | Simplified purification via evaporation.[6] | Requires handling of volatile and acidic reagents. |

| DEA Adduct Formation & Hydrolysis | Diethanolamine, then mild aq. acid (e.g., 0.1M HCl) | Ether | Room Temperature | Very mild conditions; tolerates many functional groups.[1][3] | Two-step process. |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | Biphasic (e.g., THF/Water) | Room Temperature | Effective for stubborn esters. | Not compatible with oxidatively sensitive functional groups.[3][7] |

| Fluorinated Intermediate | KHF₂, then TMSCl or aq. NH₃ | MeOH/Water, then Acetonitrile/Water | Room Temperature | Access to stable trifluoroborate intermediates; alternative pathway.[8][9] | Two-step process; use of fluoride reagents. |

Visualizing the Deprotection Workflow

Deprotection via Transesterification

Caption: Biphasic transesterification workflow.

Two-Step Deprotection via DEA Adduct

Caption: DEA adduct formation and hydrolysis.

Conclusion

The successful deprotection of pinanediol esters from BoroLeu derivatives is a critical step in the synthesis of many biologically active molecules. The choice of method depends heavily on the overall molecular structure, the presence of sensitive functional groups, and the desired scale of the reaction. Mild transesterification methods, particularly the two-step diethanolamine protocol, are often preferred for their broad functional group tolerance. For more robust molecules, biphasic transesterification or even oxidative cleavage can be highly effective. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently obtain their target boronic acids in high yield and purity, paving the way for further investigation in drug discovery and development.

References

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

-

Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. National Center for Biotechnology Information. [Link]

-

Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. | Request PDF. ResearchGate. [Link]

-

ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids | Request PDF. ResearchGate. [Link]

-

A Facile Transesterification Approach to Boronic Acids. ACS Publications. [Link]

-

Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. [Link]

-

Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. [Link]

-

Deprotection of Pinacol Boronates via Fluorinated Intermediates | PDF | Ester. Scribd. [Link]

-

Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

-

Sodium Periodate. ResearchGate. [Link]

-

A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]

-

A solid-phase approach for the synthesis of a-aminoboronic acid peptides. RSC Publishing. [Link]

-

Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]

- Removal of boronic acid protecting groups by transesterification.

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

- 6. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids [organic-chemistry.org]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]

- 11. scribd.com [scribd.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Note: Stereoselective Peptide Coupling and Deprotection Strategies Using (R)-BoroLeu-(+)-Pinanediol-Hydrochloride

Introduction & Mechanistic Grounding

(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS 179324-87-9, also frequently supplied as a trifluoroacetate salt) is an indispensable chiral building block in the synthesis of boropeptide-based proteasome inhibitors, most notably the antineoplastic agent Bortezomib[1]. The substitution of a standard C-terminal carboxylic acid with a boronic acid dramatically enhances the molecule's binding affinity. The electron-deficient boron atom acts as a reversible electrophile, forming a stable tetrahedral boronate complex with the catalytic threonine residue of the 26S proteasome.

Causality in Reagent Selection: The selection of the (+)-pinanediol ester over simpler aliphatic diols (like pinacol) is highly intentional in process chemistry. First, the pinanediol moiety acts as a robust chiral director during the initial homologation of the boronic ester, ensuring a high enantiomeric excess of the (R)-leucine analog[2]. Second, pinanediol esters are thermodynamically and kinetically highly stable. While pinacol esters are intrinsically reversible in the presence of water or alcohols—often leading to premature hydrolysis and yield loss during purification—pinanediol esters resist standard hydrolysis, protecting the electrophilic boron center from side reactions during standard peptide coupling[3].

Synthetic Workflow

The synthesis of active boropeptides follows a convergent, two-stage approach. First, an N-protected amino acid (or peptide fragment) is coupled to the (R)-BoroLeu-(+)-Pinanediol amine salt. Following the isolation of the stable boropeptide ester, the pinanediol group is oxidatively cleaved to unmask the active free boronic acid.

Caption: Synthetic workflow for boropeptide generation using (R)-BoroLeu-(+)-Pinanediol and subsequent oxidative deprotection.

Experimental Protocols

Protocol A: Stereoselective Peptide Coupling via TBTU/DIPEA

Mechanistic Rationale: Coupling an N-protected amino acid to an

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -80 °C.

-

Amine Addition: Add (R)-BoroLeu-(+)-Pinanediol-hydrochloride (1.0 eq) to the cooled solution in a single portion.

-

Base Addition: Dropwise add DIPEA (3.0 eq). The excess base is required to neutralize the hydrochloride/TFA salt of the BoroLeu derivative and to drive the TBTU-mediated coupling.

-

Reaction Progression: Stir the reaction at -80 °C for 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for an additional 4 to 5 hours[4].

-

Workup: Quench the reaction by adding saturated aqueous NaHCO

. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl and brine, dry over anhydrous MgSO -

Purification: Purify the crude boropeptide pinanediol ester via flash column chromatography (typically using a gradient of chloroform/methanol or hexane/ethyl acetate). The pinanediol ester is stable enough to survive silica gel chromatography.

Protocol B: Deprotection of the Pinanediol Ester

Mechanistic Rationale: Because of the high kinetic and thermodynamic stability of pinanediol esters, standard acidic or basic hydrolysis is largely ineffective and can degrade the peptide backbone[3]. Instead, oxidative cleavage using sodium metaperiodate (NaIO

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve the purified boropeptide pinanediol ester (1.0 eq) in a biphasic mixture of THF and 0.1 N aqueous NH

OAc (1:1 v/v). -

Oxidation: Add NaIO

(3.0 to 5.0 eq) to the biphasic mixture in a single portion. -

Reaction Progression: Stir the mixture vigorously at room temperature for 24 to 48 hours. Monitor the reaction progress via LC-MS, observing the disappearance of the ester mass and the appearance of the free boronic acid mass[4].

-

Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Isolation & Polishing: Concentrate the combined organic layers under reduced pressure. Because free boronic acids are highly polar and prone to forming cyclic anhydrides (boroxines) upon complete dehydration, final purification is best achieved using size-exclusion chromatography (e.g., Sephadex LH-20 in methanol) or preparative reverse-phase HPLC[2].

Data Presentation: Comparison of Deprotection Strategies

While oxidative cleavage is the standard for pinanediol removal, alternative methods are utilized depending on the specific functional groups present in the peptide sequence. The table below summarizes the quantitative and qualitative differences between common deprotection strategies.

| Deprotection Method | Reagents & Conditions | Typical Yield | Reaction Time | Advantages | Limitations |

| Oxidative Cleavage | NaIO | 60 - 85% | 24 - 48 h | Mild pH; highly effective for thermodynamically stable pinanediol esters[4]. | Long reaction times; incompatible with oxidation-sensitive residues (e.g., Met, Cys). |

| Transesterification | 1. Diethanolamine, THF2. Mild aqueous acid | 65 - 80% | 12 - 24 h | Avoids oxidative conditions; forms a stable, isolable bicyclic intermediate[6]. | Requires a two-step process; intermediate isolation can be tedious. |

| Lewis Acid Cleavage | BCl | 50 - 70% | 2 - 4 h | Fast reaction; allows simultaneous deprotection of other acid-labile protecting groups. | Harsh conditions; high risk of peptide bond cleavage or side reactions. |

| Phenylboronic Acid Exchange | Phenylboronic acid, aq. HCl, RT | 40 - 60% | 48 - 72 h | Classical method; utilizes thermodynamic equilibrium to displace the diol[7]. | Very slow; requires a large excess of exchange reagent and complex purification. |

References

-

BORTEZOMIB, PS 341 - New Drug Approvals. Available at: [Link]

-

Peptide Boronic Acids: Stereoselective Synthesis Using

-Chloroboronic Acid Esters. Houben-Weyl / Thieme-Connect. Available at:[Link] -

Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester. ChemRxiv. Available at:[Link]

-

Novel Symmetrical Benzazolyl Derivatives Endowed with Potent Anti-Heparanase Activity. ACS Publications. Available at: [Link]

-

Xeruborbactam: Ultrabroad-spectrum

-lactamase inhibitor. Portico. Available at: [Link] -

Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ResearchGate. Available at: [Link]

-

Synthesis of Arginase Inhibitors: An Overview. PMC / NIH. Available at: [Link]

- Removal of boronic acid protecting groups by transesterification (WO1994021668A1). Google Patents.

Sources

- 1. CAS 179324-87-9: 4,6-Methano-1,3,2-benzodioxaborole-2-meth… [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

Synthesis of Bortezomib starting from (R)-BoroLeu-(+)-Pinanediol-hydrochloride

Application Note: A Convergent Synthesis of Bortezomib

A Detailed Protocol Starting from (R)-BoroLeu-(+)-Pinanediol Hydrochloride

Abstract

This application note provides a comprehensive guide for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[1][2] The described methodology follows a convergent synthetic route, commencing with the chiral intermediate (R)-BoroLeu-(+)-Pinanediol hydrochloride. The protocol is divided into three primary stages: (1) a series of peptide coupling reactions to assemble the dipeptide backbone, (2) the critical deprotection of the pinanediol chiral auxiliary via transesterification to yield the boronic acid, and (3) final purification of Bortezomib as its stable trimeric boroxine anhydride. This guide emphasizes the rationale behind key procedural choices, offers detailed step-by-step protocols, and includes methods for in-process control and final product characterization, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale of the Synthetic Approach

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex involved in protein degradation.[1][3] By disrupting this pathway, Bortezomib induces apoptosis in neoplastic cells, making it a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[2][4]

The synthesis of Bortezomib is a significant challenge due to the presence of a boronic acid moiety and multiple stereocenters. The boronic acid is prone to dehydration, often forming a stable cyclic trimer known as a boroxine.[4][5] The synthetic strategy detailed herein employs a chiral protecting group, (+)-pinanediol, to shield the boronic acid and direct the stereochemistry during the initial steps. This chiral auxiliary is robust but must be removed efficiently in the final stage to unmask the active boronic acid.[6][7]

This guide focuses on a convergent approach, which involves coupling the key fragments—(R)-Leucine boronic acid, L-Phenylalanine, and Pyrazine-2-carboxylic acid—in a stepwise manner.[8] This method offers advantages in terms of yield and stereochemical control compared to linear syntheses. A critical step is the peptide bond formation, where the use of specific coupling reagents like TBTU is crucial to suppress racemization, a common side reaction that can compromise the purity and efficacy of the final product.[6][9]

Overall Synthetic Scheme

The synthesis can be summarized in three main stages starting from the pinanediol-protected leucine boronate salt.

Caption: Overall workflow for the synthesis of Bortezomib.

Part I: Synthesis of Protected Bortezomib Intermediate

This stage involves two sequential peptide coupling reactions to construct the full dipeptide chain attached to the pinanediol-protected boronate.

Principle and Rationale

The core of this stage is the formation of amide bonds. The first coupling joins N-Boc-L-phenylalanine to the free amine of (R)-BoroLeu-(+)-Pinanediol. The hydrochloride salt of the starting material must be neutralized in situ using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine for reaction.

Choice of Coupling Reagent: The selection of the coupling agent is critical for minimizing epimerization, particularly at the alpha-carbon of the activated phenylalanine. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a highly effective uronium-based coupling reagent.[10] It rapidly activates the carboxylic acid to form a benzotriazolyl ester, which reacts efficiently with the amine, thereby suppressing the formation of oxazolone intermediates that are a primary cause of racemization.[6][11]

Following the first coupling, the N-Boc protecting group is removed under acidic conditions (e.g., HCl in an organic solvent) to expose the new N-terminal amine of the dipeptide. This intermediate is then coupled with pyrazine-2-carboxylic acid using the same TBTU/DIPEA chemistry to yield the fully assembled, protected Bortezomib.[6][9]

Detailed Experimental Protocol

Protocol 1: Synthesis of (1S,2S,3R,5S)-Pinanediol N-(Pyrazine-2-carbonyl)-L-phenylalanine-L-leucine Boronate

Note: All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step A: Coupling with N-Boc-L-Phenylalanine

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-BoroLeu-(+)-Pinanediol hydrochloride (1.0 eq), N-Boc-L-phenylalanine (1.05 eq), and TBTU (1.1 eq).

-

Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 10-15 mL per gram of starting boronate).

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add DIPEA (3.0-3.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting boronate is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide boronate as an oil or foam. This intermediate is often used directly in the next step without further purification.

Step B: N-Boc Deprotection

-

Dissolve the crude product from Step A in a minimal amount of ethyl acetate or dioxane.

-

Cool the solution to 0 °C and bubble dry HCl gas through the solution or add a pre-chilled 4M HCl solution in dioxane (3-4 eq).

-

Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. A precipitate of the hydrochloride salt should form.

-